N,N-DIETHYL-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Overview
Description
N,N-DIETHYL-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a chemical compound known for its potent insect repellent properties. It is commonly used in various formulations to ward off biting insects such as mosquitoes, ticks, and fleas . This compound is structurally similar to other formamide solvents but has unique properties that make it suitable for applications beyond insect repellency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves the reaction of m-toluic acid with thionyl chloride to form m-toluoyl chloride. This intermediate is then treated with diethylamine to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of catalytic processes, such as copper-based metal-organic frameworks, has been explored to improve the efficiency and yield of the synthesis . These methods are designed to be environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions: N,N-DIETHYL-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its effectiveness in different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different derivatives of the compound, while substitution reactions can introduce new functional groups to enhance its properties .
Scientific Research Applications
N,N-DIETHYL-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has a wide range of scientific research applications. It is used in the synthesis of metal-organic frameworks, which have applications in gas storage, catalysis, and drug delivery . Additionally, the compound is studied for its potential use in controlled-release insect repellent formulations . In biology and medicine, it is investigated for its effects on mosquito cells and its potential role in increasing the synthesis of glutathione S-transferase .
Mechanism of Action
The mechanism by which N,N-DIETHYL-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE exerts its effects is not completely understood. current theories suggest that the compound blocks receptors on insects’ antennae, preventing them from detecting carbon dioxide and lactic acid emitted by humans . This disruption in sensory perception effectively repels insects and reduces the likelihood of bites.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include N,N-dimethylformamide, N,N-diethylformamide, and other formamide solvents . These compounds share structural similarities but differ in their specific functional groups and applications.
Uniqueness: Its safety profile and effectiveness make it a preferred choice over other formamide solvents, which may have higher toxicity .
Properties
IUPAC Name |
N,N-diethyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-6-16(7-2)14(17)12-8-9-13(11(3)10-12)15(4)20(5,18)19/h8-10H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJHFIQDAMDUOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)N(C)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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